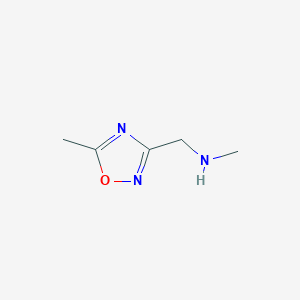
N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine
Overview
Description
“N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine” is a biochemical reagent with the molecular formula C5H9N3O and a molar mass of 127.14446 . It’s a compound that falls under the category of heterocyclic building blocks .
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates . N-Trinitroethylamino derivatives and energetic salts based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, which is a combination of 1,2,5- and 1,2,4-oxadiazole rings, were synthesized and fully characterized by multinuclear NMR spectroscopy, IR, and elemental analysis .Molecular Structure Analysis
The molecular structure of “N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine” consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Oxadiazoles are physiologically active heterocyclic compounds owing to a vast sphere of biological activities, including anticancer . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .Physical And Chemical Properties Analysis
“N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine” is a solid at room temperature . It has a molecular weight of 127.14 .Scientific Research Applications
Synthesis and Characterization
- Novel oxadiazole derivatives, including N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine, have been synthesized and characterized, showing potential in various chemical applications. The synthesis process typically involves condensation reactions and is characterized using techniques like IR, H NMR, C NMR, and mass spectrometry (Vishwanathan & Gurupadayya, 2014).
Medicinal Chemistry and Drug Development
- These compounds, including N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine, are being explored for their potential in medicinal chemistry. For example, some derivatives have shown cytotoxic activity against various cancer cell lines, suggesting their potential use in anti-cancer drug development (Ramazani et al., 2014).
Corrosion Inhibition
- Certain derivatives of N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine have been investigated for their corrosion inhibition properties. These compounds can form protective layers on metal surfaces, suggesting their application in industrial maintenance and protection (Ammal et al., 2018).
Photophysical Properties
- The luminescence properties of related oxadiazole derivatives have been studied, indicating their potential use in optical materials and sensors. These compounds can exhibit high luminescence quantum yields, making them suitable for applications in photonics and electronics (Mikhailov et al., 2016).
Energetic Materials
- Some derivatives are being explored as insensitive energetic materials, particularly in combinations with other heterocyclic compounds. Their potential applications include propellants and explosives, where stability and controlled reactivity are crucial (Yu et al., 2017).
Antibacterial Agents
- Research has been conducted on derivatives of N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine for their antibacterial properties. These compounds have shown effectiveness against various bacterial strains, suggesting their application in the development of new antibiotics (Rai et al., 2010).
properties
IUPAC Name |
N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-4-7-5(3-6-2)8-9-4/h6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWWBBDDWORPFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652009 | |
| Record name | N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine | |
CAS RN |
1082766-58-2 | |
| Record name | N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B1414938.png)

![1-{[5-(2-Nitrophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1414942.png)
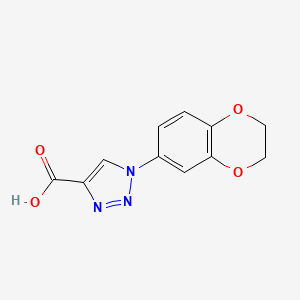
![3-[5-(3-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B1414945.png)
![rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B1414946.png)
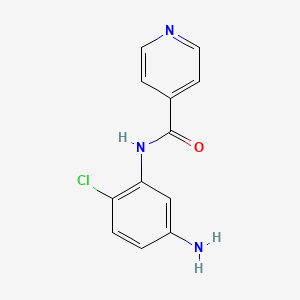
![Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}acetate](/img/structure/B1414949.png)

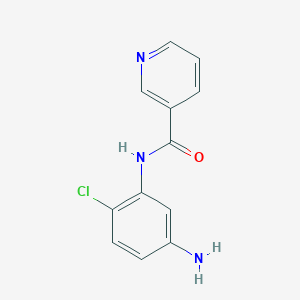
![2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline](/img/structure/B1414957.png)
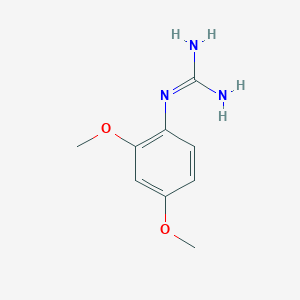
![6-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]hexan-1-amine](/img/structure/B1414959.png)